molecular formula C21H13Br2N3 B13739537 4-(3,5-dibromophenyl)-2,6-dipyridin-2-ylpyridine

4-(3,5-dibromophenyl)-2,6-dipyridin-2-ylpyridine

Katalognummer: B13739537
Molekulargewicht: 467.2 g/mol
InChI-Schlüssel: ZVTJYSJQYPQQJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3,5-Dibromophenyl)-2,6-dipyridin-2-ylpyridine is a complex organic compound characterized by the presence of bromine atoms and pyridine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dibromophenyl)-2,6-dipyridin-2-ylpyridine typically involves multi-step organic reactions. One common method includes the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 3,5-dibromophenylboronic acid with 2,6-dipyridin-2-ylpyridine under specific conditions such as the presence of a palladium catalyst, a base like potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine-containing intermediates and products.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3,5-Dibromophenyl)-2,6-dipyridin-2-ylpyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate.

    Solvents: Dimethylformamide (DMF) and others.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

4-(3,5-Dibromophenyl)-2,6-dipyridin-2-ylpyridine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(3,5-dibromophenyl)-2,6-dipyridin-2-ylpyridine involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Eigenschaften

Molekularformel

C21H13Br2N3

Molekulargewicht

467.2 g/mol

IUPAC-Name

4-(3,5-dibromophenyl)-2,6-dipyridin-2-ylpyridine

InChI

InChI=1S/C21H13Br2N3/c22-16-9-14(10-17(23)13-16)15-11-20(18-5-1-3-7-24-18)26-21(12-15)19-6-2-4-8-25-19/h1-13H

InChI-Schlüssel

ZVTJYSJQYPQQJJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC(=CC(=C4)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.